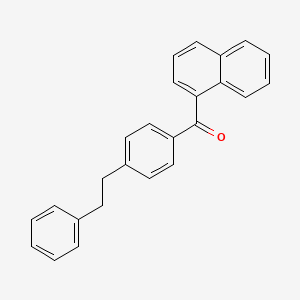

4-Dibenzyl 1-Naphthyl Ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Dibenzyl 1-Naphthyl Ketone is an organic compound composed of two benzyl groups attached to a central carbonyl group . This results in the central carbonyl carbon atom being electrophilic and the two adjacent carbon atoms slightly nucleophilic .

Molecular Structure Analysis

The molecular formula of this compound is C25H20O . It has a molecular weight of 336.43 g/mol . The InChI code is 1S/C25H20O/c26-25(24-12-6-10-21-9-4-5-11-23(21)24)22-17-15-20(16-18-22)14-13-19-7-2-1-3-8-19/h1-12,15-18H,13-14H2 .

Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The melting point ranges from 83.0 to 87.0 degrees Celsius .

Scientific Research Applications

Photorearrangement in Zeolites

4-Dibenzyl 1-Naphthyl Ketone has been studied for its photochemical behaviors, particularly in the context of zeolites. The selectivity of photoproducts formed by 1-naphthyl phenyl acylates and dibenzyl ketones in zeolites is influenced by the restriction on mobility of primary radical pairs due to alkali metal ions. This selectivity is significant for understanding the photo-Fries reaction and the heavy atom effect within zeolites (Warrier et al., 2003).

Synthesis of 2-Naphthols

The compound plays a role in the synthesis of 2-naphthols through carbonylative Stille coupling reactions of 2-bromobenzyl bromides. This process is pivotal for understanding the transformation of 2-bromobenzyl α,β-unsaturated ketones into 2-naphthols (Dai et al., 2011).

Intersystem Crossing in Zeolites

Differences in product selectivity and the effect of heavy cations on intersystem crossing between triplet and singlet phenylacyl and benzyl geminate radical pairs in zeolites have been studied, highlighting the unique photochemical properties of dibenzyl ketones and naphthyl esters in these structures (Warrier et al., 2000).

Safety and Hazards

When handling 4-Dibenzyl 1-Naphthyl Ketone, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Properties

IUPAC Name |

naphthalen-1-yl-[4-(2-phenylethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O/c26-25(24-12-6-10-21-9-4-5-11-23(21)24)22-17-15-20(16-18-22)14-13-19-7-2-1-3-8-19/h1-12,15-18H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQMRXPGNSGVOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659891 |

Source

|

| Record name | (Naphthalen-1-yl)[4-(2-phenylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158098-50-1 |

Source

|

| Record name | (Naphthalen-1-yl)[4-(2-phenylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B582793.png)